![molecular formula C6H14Cl2N2O B1420925 Chlorure de 2-chloro-N-[2-(diméthylamino)éthyl]acétamide CAS No. 92384-34-4](/img/structure/B1420925.png)

Chlorure de 2-chloro-N-[2-(diméthylamino)éthyl]acétamide

Vue d'ensemble

Description

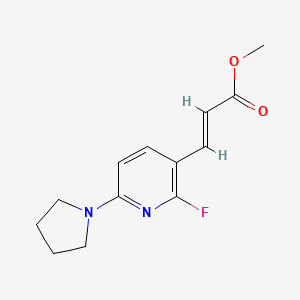

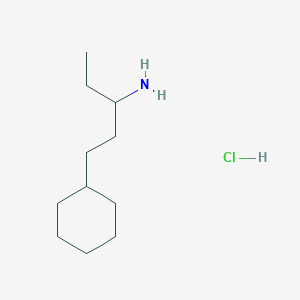

“2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride” is a chemical compound with the CAS Number: 92384-34-4 . It has a molecular weight of 201.1 . This compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride . The InChI code is 1S/C6H13ClN2O.ClH/c1-9(2)4-3-8-6(10)5-7;/h3-5H2,1-2H3,(H,8,10);1H .

Chemical Reactions Analysis

This compound is often used as an intermediate in various chemical reactions. For instance, it acts as an intermediate for the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 201.1 .

Applications De Recherche Scientifique

Intermédiaire de synthèse organique

“Chlorure de 2-chloro-N-[2-(diméthylamino)éthyl]acétamide” est largement utilisé comme intermédiaire et réactif de départ pour la synthèse organique . Il joue un rôle crucial dans la production de divers composés organiques.

Synthèse de l'hydroxynaphthoate de béphénium

Ce composé sert d'intermédiaire pour la synthèse de l'hydroxynaphthoate de béphénium . L'hydroxynaphthoate de béphénium est un médicament anthelminthique utilisé pour traiter les infections parasitaires par les vers.

Synthèse de la mépyramine

“this compound” est utilisé dans la synthèse de la mépyramine , un antihistaminique aux propriétés anticholinergiques utilisé pour traiter les affections allergiques telles que la rhinite allergique ou l'urticaire.

Synthèse de la phényltoloxamine

Ce composé est utilisé dans la synthèse de la phényltoloxamine , un médicament qui est généralement associé à d'autres médicaments pour soulager plusieurs symptômes.

Herbicides de pré-levée

Les dérivés de chloroacétamide, tels que “this compound”, sont étudiés pour leur utilisation dans les herbicides de pré-levée. Ces herbicides sont utilisés pour contrôler la croissance des mauvaises herbes dans divers contextes agricoles et non agricoles.

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Mécanisme D'action

Target of Action

It is known to be a widely used intermediate and starting reagent for organic synthesis .

Mode of Action

It is known to be used in the synthesis of various compounds, suggesting that it may interact with its targets to form new chemical structures .

Result of Action

As an intermediate in organic synthesis, its effects would likely depend on the specific compounds it helps to produce .

Analyse Biochimique

Biochemical Properties

2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound is known to act as an intermediate in the synthesis of several bioactive molecules, including bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . The interactions between 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride and these biomolecules are primarily based on its ability to form covalent bonds with specific functional groups, leading to the formation of stable complexes.

Cellular Effects

The effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of certain enzymes involved in metabolic pathways, leading to changes in the levels of specific metabolites . Additionally, 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride can impact gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the expression of target genes.

Molecular Mechanism

The molecular mechanism of action of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride involves several key steps. At the molecular level, this compound exerts its effects by binding to specific biomolecules, such as enzymes and proteins, through covalent interactions . These binding interactions can lead to enzyme inhibition or activation, depending on the nature of the target enzyme. Additionally, 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride can change over time due to its stability and degradation properties. This compound is known to be relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or moisture . Long-term studies have shown that the effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride on cellular function can vary depending on the duration of exposure and the specific experimental conditions used.

Dosage Effects in Animal Models

The effects of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride in animal models vary with different dosages. At low doses, this compound has been observed to have minimal toxic effects, while higher doses can lead to significant toxicity and adverse effects . Threshold effects have been noted, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced effects on cellular function and overall health of the animal models.

Metabolic Pathways

2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can affect metabolic flux by modulating the activity of key enzymes involved in metabolic processes . Additionally, it can influence the levels of specific metabolites, leading to changes in the overall metabolic profile of the cells.

Transport and Distribution

The transport and distribution of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it exerts its biochemical effects. The localization and accumulation of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride within specific tissues can influence its overall activity and function.

Subcellular Localization

The subcellular localization of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 2-chloro-N-[2-(dimethylamino)ethyl]acetamide hydrochloride within specific subcellular regions can affect its interactions with biomolecules and its overall biochemical activity.

Propriétés

IUPAC Name |

2-chloro-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13ClN2O.ClH/c1-9(2)4-3-8-6(10)5-7;/h3-5H2,1-2H3,(H,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTYPBANJILAMSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-methyl-1-[2-(pyridin-2-yl)ethyl]piperidin-4-amine](/img/structure/B1420852.png)

![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)

![Ethyl 4-methyl-2-[(2-methylquinolin-8-YL)oxy]-1,3-thiazole-5-carboxylate](/img/structure/B1420856.png)

![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)

![5-Chloro-3-(4-chloro-benzyl)-[1,2,4]thiadiazole](/img/structure/B1420859.png)

![4,4'-Difluoro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1420862.png)